Cas no 613-46-7 (naphthalene-2-carbonitrile)

naphthalene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-naphthonitrile
- 2-Cyanonaphthylene
- 2-Naphthalenenitrile
- B-NAPHTHONITRILE
- BETA-2-NAPHTHONITRILE
- BETA-CYANONAPHTHALENE
- BETA-NAPHTHONITRILE
- 2-cyanonaphtalene
- 2-CYANONAPHTHALENE
- 2-Naphthalenecarbonitrile
- naphthalene-2-carbonitrile
- 2-Naphthylcyanide
- .beta.-Naphthonitrile
- DQG8D8B4F6
- AZKDTTQQTKDXLH-UHFFFAOYSA-N
- .beta.-Cyanonaphthalene
- NSC4169
- S
-
- MDL: MFCD00016807
- インチ: 1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H
- InChIKey: AZKDTTQQTKDXLH-UHFFFAOYSA-N
- ほほえんだ: N#CC1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
- BRN: 1363868
計算された属性
- せいみつぶんしりょう: 153.057849g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 153.057849g/mol
- 単一同位体質量: 153.057849g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 12
- 複雑さ: 200
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.0755
- ゆうかいてん: 65.0 to 69.0 deg-C
- ふってん: 156°C/12mmHg(lit.)
- フラッシュポイント: 156-158°C/12mm
- 屈折率: 1.6210 (estimate)
- PSA: 23.79000
- LogP: 2.71148
- ようかいせい: 水クロロホルムに微溶解する。エタノールに可溶性エチルエーテル
naphthalene-2-carbonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H300,H315,H318,H335
- 警告文: P261,P264,P280,P301+P310,P305+P351+P338
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 25-37/38-41-51/53
- セキュリティの説明: S36/37-S61-S45-S36/37/39-S26-S39
- RTECS番号:QL5976350
-
危険物標識:
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
- 危険レベル:6.1
- 包装グループ:III
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22; R25; R37/38; R41; R51/53
- 包装カテゴリ:III
- 危険レベル:6.1
- TSCA:Yes
naphthalene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64900-0.5g |
naphthalene-2-carbonitrile |
613-46-7 | 95% | 0.5g |
$19.0 | 2023-06-08 | |
Enamine | EN300-64900-100.0g |
naphthalene-2-carbonitrile |
613-46-7 | 95% | 100g |
$376.0 | 2023-06-08 | |
Chemenu | CM140842-100g |
2-Naphthonitrile |
613-46-7 | 95% | 100g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | K92086-25g |
2-Cyanonaphthalene |
613-46-7 | 97% | 25g |
$160 | 2024-05-23 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0039-5G |
2-Naphthonitrile |
613-46-7 | >98.0%(GC) | 5g |
¥100.00 | 2024-04-16 | |
Apollo Scientific | OR54405-25g |
2-Naphthonitrile |
613-46-7 | 99% | 25g |
£60.00 | 2025-02-20 | |
TRC | N325063-10g |
2-Naphthonitrile |
613-46-7 | 10g |
$ 185.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25840-5g |
2-Naphthonitrile |
613-46-7 | 5g |
¥106.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015386-25g |
naphthalene-2-carbonitrile |
613-46-7 | 97% | 25g |
¥353 | 2024-05-22 | |
Apollo Scientific | OR54405-5g |
2-Naphthonitrile |
613-46-7 | 99% | 5g |
£15.00 | 2025-03-21 |
naphthalene-2-carbonitrile 関連文献
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Bin Chen,Su-Fang Cheng,Gui-Hong Liao,Xin-Wei Li,Li-Ping Zhang,Chen-Ho Tung,Li-Zhu Wu Photochem. Photobiol. Sci. 2011 10 1441
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Emilia Hola,Monika Topa,Anna Chachaj-Brekiesz,Maciej Pilch,Pawe? Fiedor,Mariusz Galek,Joanna Ortyl RSC Adv. 2020 10 7509
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Azusa Suzuki,Nobukatsu Nemoto,Isao Saito,Yoshio Saito Org. Biomol. Chem. 2014 12 660
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4. Solvent participation in the photoreaction of 2-naphthonitrile and 2,3-dimethylbut-2-ene in methanolJ. J. McCullough,W. S. Wu J. Chem. Soc. Chem. Commun. 1972 1136
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T. W. Mattingly,J. E. Lancaster,A. Zweig J. Chem. Soc. D 1971 595
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6. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitrilesSagun Tandel,Anlai Wang,Hongming Zhang,Pervaiz Yousuf,Edward R. Biehl J. Chem. Soc. Perkin Trans. 1 2000 3149
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Hardesh K. Maurya,Ramendra Pratap,Abhinav Kumar,Brijesh Kumar,Volker Huch,Vishnu K. Tandon,Vishnu Ji Ram RSC Adv. 2012 2 9091
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8. Synthesis of fused cyanopyrroles and spirocyclopropanes via addition of N-ylides to chalconiminesSiba Prasad Midya,Elumalai Gopi,Nishikant Satam,Irishi N. N. Namboothiri Org. Biomol. Chem. 2017 15 3616
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9. Light induced reactions of substituted 1-acetonaphthones with 2-piperidinopropenenitrile. Part IIIHamid R. Memarian,Masoud Nasr-Esfahani,Dietrich D?pp New J. Chem. 2001 25 1605
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10. Some photoproducts from the photochemical cycloaddition reactions between acrylonitrile and 1-methyl-, 2-methyl- and 2,6-dimethyl-naphthalenesJohn J. McCullough,T. Brian McMurry,D. Neil Work J. Chem. Soc. Perkin Trans. 1 1991 461
naphthalene-2-carbonitrileに関する追加情報
Recent Advances in the Application of Naphthalene-2-carbonitrile (CAS: 613-46-7) in Chemical Biology and Pharmaceutical Research
Naphthalene-2-carbonitrile (CAS: 613-46-7) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on the synthesis, biological activity, and industrial applications of naphthalene-2-carbonitrile, providing a comprehensive overview for researchers and industry professionals.
One of the most significant breakthroughs involves the use of naphthalene-2-carbonitrile as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective JAK2 inhibitors, which show promise in treating myeloproliferative neoplasms. The study utilized a multi-step synthetic route, with naphthalene-2-carbonitrile serving as the foundational building block, achieving a 78% yield in the final step. Molecular docking simulations further confirmed its optimal binding affinity to the JAK2 active site, underscoring its potential in targeted cancer therapies.
In antimicrobial research, naphthalene-2-carbonitrile derivatives have exhibited potent activity against drug-resistant bacterial strains. A recent ACS Infectious Diseases publication (2024) reported that halogenated derivatives of this compound displayed MIC values as low as 2 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action was linked to the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays. These findings open new avenues for combating antibiotic resistance, particularly in hospital-acquired infections.
Industrial applications have also seen advancements, with naphthalene-2-carbonitrile being employed in the production of organic semiconductors. A 2024 Nature Materials study detailed its incorporation into π-conjugated polymers, resulting in materials with exceptional charge-carrier mobility (up to 12 cm²/V·s). This innovation addresses critical challenges in flexible electronics and could revolutionize wearable medical devices. The compound's electron-withdrawing nitrile group was identified as crucial for enhancing material stability under physiological conditions.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of naphthalene-2-carbonitrile. Current research focuses on green chemistry approaches, including photocatalytic cyanation methods that reduce heavy metal catalyst usage. A 2023 Green Chemistry paper demonstrated a solvent-free synthesis achieving 92% purity with minimal environmental impact. Such innovations are critical for meeting both research and industrial demands while adhering to sustainability standards.
In conclusion, naphthalene-2-carbonitrile (CAS: 613-46-7) continues to demonstrate remarkable versatility across multiple domains of chemical biology and pharmaceutical research. Its applications span from targeted drug development to advanced materials science, with ongoing research addressing synthesis scalability and environmental concerns. Future directions may explore its potential in neurodegenerative disease therapeutics, where preliminary studies suggest activity against tau protein aggregation. This compound undoubtedly remains a focal point for interdisciplinary research at the chemistry-biology interface.
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